molecular formula C13H11F3N2O B2864740 N-(1-Cyano-1-cyclopropylethyl)-3,4,5-trifluorobenzamide CAS No. 1436125-32-4

N-(1-Cyano-1-cyclopropylethyl)-3,4,5-trifluorobenzamide

Cat. No.: B2864740
CAS No.: 1436125-32-4
M. Wt: 268.239
InChI Key: IKEFNVRRBKNKHC-UHFFFAOYSA-N
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Description

N-(1-Cyano-1-cyclopropylethyl)-3,4,5-trifluorobenzamide: is a chemical compound characterized by the presence of a cyano group, a cyclopropyl group, and a trifluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyano-1-cyclopropylethyl)-3,4,5-trifluorobenzamide typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source such as sodium cyanide or potassium cyanide.

    Formation of the Trifluorobenzamide Moiety: The trifluorobenzamide moiety can be synthesized through the reaction of a trifluorobenzoyl chloride with an amine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyano-1-cyclopropylethyl)-3,4,5-trifluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or nitriles.

Scientific Research Applications

N-(1-Cyano-1-cyclopropylethyl)-3,4,5-trifluorobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Cyano-1-cyclopropylethyl)-3,4,5-trifluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with DNA or RNA: Affecting gene expression and cellular functions.

    Disrupting Cellular Membranes: Altering membrane permeability and cell signaling.

Comparison with Similar Compounds

N-(1-Cyano-1-cyclopropylethyl)-3,4,5-trifluorobenzamide can be compared with similar compounds such as:

    N-(1-Cyano-1-cyclopropylethyl)-2,2-dimethylpropanamide: Similar structure but with different substituents, leading to variations in chemical and biological properties.

    N-(1-Cyano-1-cyclopropylethyl)-2-(4-cyclopentyloxy-3-fluoroanilino)acetamide: Contains additional functional groups that may enhance its activity or specificity.

    N-(1-Cyano-1-cyclopropylethyl)-2-[2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)pyrrolidin-1-yl]acetamide: Features a more complex structure, potentially leading to different applications and effects.

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-3,4,5-trifluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O/c1-13(6-17,8-2-3-8)18-12(19)7-4-9(14)11(16)10(15)5-7/h4-5,8H,2-3H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEFNVRRBKNKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)C2=CC(=C(C(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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